(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid

CAS No.: 1072951-39-3

Cat. No.: VC2553080

Molecular Formula: C10H16BNO4S

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072951-39-3 |

|---|---|

| Molecular Formula | C10H16BNO4S |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | [5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid |

| Standard InChI | InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) |

| Standard InChI Key | LCYICDNCCZCYQI-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(S1)CNC(=O)OC(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC=C(S1)CNC(=O)OC(C)(C)C)(O)O |

Introduction

Chemical Structure and Identification

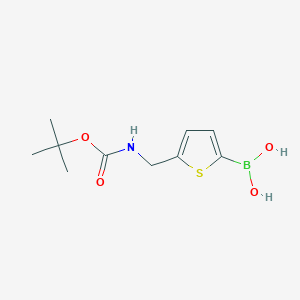

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid is a complex organic molecule containing multiple functional groups arranged around a thiophene core. This structural configuration contributes to its utility in organic synthesis and its role as a building block for more complex molecular architectures.

Basic Identification Parameters

The compound is identified by several standardized parameters in chemical databases and literature. These identifiers ensure accurate tracking and referencing across research publications and commercial sources.

| Property | Value |

|---|---|

| CAS Number | 1072951-39-3 |

| Molecular Formula | C10H16BNO4S |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | [5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid |

| Standard InChI | InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) |

| Standard InChIKey | LCYICDNCCZCYQI-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(S1)CNC(=O)OC(C)(C)C)(O)O |

| MDL Number | MFCD11504845 |

The compound's structural identity is defined by its thiophene ring system which serves as the core scaffold. Position 2 of the thiophene ring bears the boronic acid functionality, while position 5 contains the Boc-protected aminomethyl group. This particular arrangement of functional groups is essential for its reactivity pattern and applications in organic synthesis.

Structural Features and Nomenclature

The name (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid can be broken down into its key structural components:

-

A thiophene core (a five-membered aromatic heterocycle containing sulfur)

-

A boronic acid group (-B(OH)2) at position 2 of the thiophene ring

-

An aminomethyl group (-CH2NH-) at position 5 of the thiophene ring

-

A tert-butoxycarbonyl (Boc) protecting group attached to the amine nitrogen

Alternative names for this compound include:

-

C-(1,1-Dimethylethyl) N-[(5-borono-2-thienyl)methyl]carbamate

-

Carbamic acid, N-[(5-borono-2-thienyl)methyl]-, C-(1,1-dimethylethyl) ester

-

[5-[(tert-Butoxycarbonylamino)methyl]thien-2-yl]boronic acid

Physical and Chemical Properties

The physical and chemical properties of (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid determine its behavior in various reaction conditions and influence its handling requirements.

Physical State and Appearance

This compound typically exists as a solid at room temperature . Commercial samples are generally available with a purity greater than 96% . Specific physical characteristics such as color, odor, and crystalline form may vary slightly depending on the synthesis and purification methods employed.

Chemical Reactivity

The reactivity of this compound is primarily governed by two functional groups:

-

Boronic Acid Group: The -B(OH)2 group at position 2 of the thiophene ring is critical for participation in coupling reactions, particularly Suzuki-Miyaura cross-coupling. This functional group can react with halides in the presence of palladium catalysts to form carbon-carbon bonds.

-

Boc-Protected Amine: The tert-butoxycarbonyl protecting group shields the amine from unwanted reactions during synthetic procedures. This group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Under certain conditions, boronic acids can form trimeric cyclic anhydrides known as boroxines, which affects their reactivity in solution. This formation is particularly relevant in the context of photochemical and electrochemical reactions where boronic acids can serve as radical sources .

Applications and Uses

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid has significant utility in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications.

Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, which are fundamental transformations in organic synthesis. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the thiophene ring and various aryl or vinyl halides, creating more complex molecular structures.

The presence of the Boc-protected amine adds valuable functionality to the molecules created through these coupling reactions, as it can be subsequently deprotected to enable further transformations at the amine site.

Pharmaceutical Intermediates

The structural features of this compound make it particularly valuable as an intermediate in the synthesis of pharmaceutically active compounds. The thiophene ring is a privileged structure in medicinal chemistry, and the ability to functionalize it through cross-coupling while retaining a protected amine creates opportunities for developing complex bioactive molecules.

Recent research has demonstrated that boronic acid derivatives, including those with protected amines similar to the compound , can be utilized in the synthesis of γ-amino butyric acid (GABA) derived drug families. These syntheses involve coupling reactions with appropriate olefins, followed by deprotection, hydrolysis, and decarboxylation steps .

Photochemical and Electrochemical Applications

Emerging research indicates that boronic acids and their derivatives can serve as radical sources in photo(electro)chemical reactions. This provides a novel application area for compounds like (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid, particularly in the development of green synthetic methodologies .

| Hazard Classification | Hazard Statement |

|---|---|

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory system (Category 3) | H335: May cause respiratory irritation |

These classifications indicate that while the compound presents moderate hazards, appropriate precautions should be taken during handling .

Related Compounds

Understanding structurally related compounds provides context for the chemical behavior and applications of (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid.

Structural Analogues

A notable structural analogue is (4-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid, which differs by the presence of a methoxycarbonyl group at position 5 of the thiophene ring, adjacent to the Boc-protected amine at position 4. This compound has the molecular formula C11H16BNO6S, a molecular weight of 301.12 g/mol, and CAS number 2377608-25-6 .

This related compound demonstrates how minor structural modifications can be introduced while maintaining the core functionality of the boronic acid and protected amine, potentially altering reactivity and application profiles.

Boronic Acid Derivatives

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid belongs to the broader family of heteroaryl boronic acids, which are extensively utilized in organic synthesis. Other members of this family include simple thiophene boronic acids, pyridine boronic acids, and various protected amino-substituted derivatives .

The reactivity patterns observed across this family provide valuable insights for synthetic chemists seeking to develop new methodologies or optimize existing protocols involving (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume